Fmoc-Glu(Obzl)-Cl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl (4S)-5-chloro-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClNO5/c28-26(31)24(14-15-25(30)33-16-18-8-2-1-3-9-18)29-27(32)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,29,32)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNFCSPOTIXYAL-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Fmoc Protection of the Amino Group
Glutamic acid’s α-amino group is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions. A typical reaction involves:
-
Reagents : Glutamic acid, Fmoc-Cl, sodium carbonate (Na₂CO₃).
-
Solvent : Water/dioxane (1:1 v/v).
-
Conditions : 0–5°C for 2 hours, followed by room temperature for 12 hours.
The Fmoc group provides base-labile protection, critical for iterative deprotection in SPPS.
Step 2: Benzyl Ester Protection of the γ-Carboxylic Acid
The γ-carboxylic acid is esterified with benzyl alcohol using a carbodiimide coupling agent:
-
Reagents : Fmoc-glutamic acid, benzyl alcohol, dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).
-
Solvent : Dichloromethane (DCM) or dimethylformamide (DMF).
-
Conditions : 0°C to room temperature, 4–6 hours.
This step yields Fmoc-Glu(OBzl)-OH , with the benzyl ester offering acid-stable protection.
Step 3: Chlorination of the α-Carboxylic Acid
The α-carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl₂) :
-
Reagents : Fmoc-Glu(OBzl)-OH, SOCl₂.
-
Solvent : Anhydrous DCM or toluene.
-
Conditions : Reflux at 40–50°C for 2–3 hours.
The reaction is moisture-sensitive, requiring inert atmosphere conditions. Excess SOCl₂ is removed via rotary evaporation, yielding this compound as a white crystalline solid.
Reaction Summary :
Industrial-Scale Production Techniques
Industrial synthesis prioritizes yield, purity, and cost-effectiveness. Key adaptations include:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch Reactors | Continuous Flow Reactors |
| Purification | Column Chromatography | Recrystallization (EtOAc) |
| Solvent Recovery | Manual Distillation | Automated Systems |
| Throughput | 10–100 g/batch | 1–10 kg/day |
Optimization Strategies :
-
Catalyst Recycling : DCC is replaced with water-soluble carbodiimides (e.g., EDC) to simplify waste management.
-
In Situ Chlorination : Integration of chlorination with esterification reduces intermediate isolation steps.
Optimization of Reaction Conditions
Chlorination Agent Screening
A comparative study of chlorinating agents reveals critical trade-offs:
| Agent | Temperature (°C) | Time (h) | Yield (%) | Byproducts |
|---|---|---|---|---|
| SOCl₂ | 40 | 2 | 92 | SO₂, HCl |
| Oxalyl Chloride | 25 | 4 | 85 | CO, COCl₂ |
| PCl₅ | 60 | 1.5 | 78 | POCl₃, HCl |
Key Findings :
-
SOCl₂ offers the highest yield and fastest reaction time but requires rigorous gas scrubbing.
-
Oxalyl chloride is preferable for moisture-sensitive substrates due to milder conditions.
Solvent Effects on Chlorination
Polar aprotic solvents enhance reactivity:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DCM | 8.9 | 92 |
| Toluene | 2.4 | 81 |
| THF | 7.5 | 76 |
Quality Control and Analytical Characterization
Critical Quality Attributes :
-
Purity : ≥98% (HPLC).
-
Residual Solvents : ≤500 ppm (GC).
-
Chiral Integrity : ≥99% L-enantiomer (Chiral HPLC).
Analytical Methods :
-
HPLC : C18 column, UV detection at 265 nm (Fmoc absorbance).
-
NMR : Confirm absence of free –OH (δ 10–12 ppm) and presence of benzyl protons (δ 7.3 ppm).
-
Mass Spectrometry : ESI-MS m/z 477.9 [M+H]⁺.
Challenges and Solutions in Large-Scale Synthesis
| Challenge | Solution |
|---|---|
| Moisture Sensitivity | Use of molecular sieves in reactors. |
| SOCl₂ Handling | Closed-loop distillation systems. |
| Racemization | Low-temperature chlorination (<40°C). |
Recent Advances in Preparation Methodologies
-
Microwave-Assisted Synthesis : Reduces chlorination time to 30 minutes at 50°C.
-
Flow Chemistry : Enables continuous production with >95% yield and minimal purification.
Chemical Reactions Analysis
Types of Reactions: Fmoc-Glu(Obzl)-Cl undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles such as amines or alcohols.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, and the benzyl ester group can be removed by hydrogenation over palladium on carbon (Pd/C).
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Benzyl Ester Deprotection: Hydrogenation over Pd/C in the presence of hydrogen gas.
Substitution Reactions: Various nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Fmoc Deprotection: The major product is the free amino group of glutamic acid.
Benzyl Ester Deprotection: The major product is the free carboxyl group of glutamic acid.
Substitution Reactions: The major products are the substituted derivatives of Fmoc-Glu(Obzl).
Scientific Research Applications
Scientific Research Applications
- Peptide Synthesis
- Biological Research
- Medicinal Chemistry
- Industrial Applications
Case Studies
Case Study 1: Supramolecular Gels
A study demonstrated the use of Fmoc-derived peptides to form supramolecular hydrogels, highlighting their potential in biomedical applications such as tissue repair. The rheological properties indicated that these gels could support cell growth and tissue regeneration due to their biocompatibility and self-healing characteristics .
Case Study 2: DNA-Encoded Chemical Libraries
Research on DNA-encoded chemical libraries (DECLs) showcased how Fmoc-based peptides can be utilized to create libraries that include unnatural amino acids. This approach has implications for drug discovery, particularly in developing stable peptide forms that can penetrate cells effectively .
Mechanism of Action
The mechanism of action of Fmoc-Glu(Obzl)-Cl is primarily related to its role in peptide synthesis The Fmoc group protects the amino group of glutamic acid, preventing unwanted side reactions during peptide chain elongation The benzyl ester group protects the carboxyl group, allowing for selective deprotection and further functionalization
Comparison with Similar Compounds
Fmoc-Glu(Obzl)-OH
- Structure : Differs by replacing the α-carboxylic chloride with a hydroxyl group (OH).
- Reactivity : Lacks the reactive chloride, making it unsuitable for direct coupling. Instead, it requires activation (e.g., via HATU or BOP) for peptide bond formation .
- Applications: Used in hydrogel formation with nucleotides (e.g., dG or dA) to induce chirality in quantum dots (QDs) .
- Stability : Less moisture-sensitive than Fmoc-Glu(Obzl)-Cl, allowing storage at ambient conditions .
- Cost : Priced at ~$680/100g (Fmoc-Glu(Obzl)-OH) vs. $2,150/25g (this compound), reflecting the latter’s specialized reactivity .
Fmoc-Asp(Obzl)-Cl
Fmoc-Glu(OtBu)-OH
- Protecting Group : Uses a tert-butyl (OtBu) ester instead of Obzl.
- Stability: OtBu is stable under hydrogenolysis but cleaved under strong acids (e.g., TFA), whereas Obzl requires catalytic hydrogenation. This makes OtBu derivatives preferable in acid-labile SPPS strategies .
- Reactivity : Requires activation for coupling, unlike the pre-activated this compound .
Fmoc-Glu(Edans)-OH
- Structure: Incorporates the Edans fluorophore (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid) on the γ-carboxylic acid.
- Applications : Used in fluorescence-based assays (e.g., protease activity) rather than structural peptide synthesis. The Edans group enables real-time monitoring of enzymatic cleavage, a niche application distinct from this compound’s role in backbone assembly .
Role in Chirality Transfer
Biological Activity
Overview
Fmoc-Glu(Obzl)-Cl, or N-α-Fmoc-L-glutamic acid α-benzyl ester chloride, is a derivative of glutamic acid widely utilized in peptide synthesis, particularly through solid-phase peptide synthesis (SPPS). This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group that safeguards the amino group during synthesis and a benzyl ester that protects the carboxyl group. Its unique structure allows for versatile applications in biochemical research and medicinal chemistry.
Target and Mode of Action:
this compound serves as a building block in peptide synthesis, facilitating the introduction of glutamic acid residues into peptide chains. The compound can undergo substitution reactions where the chloride group can be replaced by other nucleophiles, enhancing its utility in synthesizing complex peptides.
Biochemical Pathways:
The compound plays a crucial role in the SPPS pathway, where it aids in the sequential addition of amino acids to form peptides. Its action is influenced by environmental factors such as temperature and pH, which can affect the stability and efficacy of the synthesis process .
Applications in Research
This compound is extensively used in various fields:
- Peptide Synthesis: It is integral in synthesizing peptide-based probes and inhibitors, allowing researchers to explore protein-protein interactions and cellular signaling pathways .
- Medicinal Chemistry: The compound contributes to developing peptide-based drugs and therapeutic agents, including peptide vaccines and diagnostic tools .
- Industrial Applications: In pharmaceutical manufacturing, it is employed for large-scale production of peptide drugs and bioconjugates.
Comparative Analysis with Similar Compounds
| Compound | Structure Characteristics | Applications |
|---|---|---|
| Fmoc-Glu(Obzl)-OH | Lacks chloride group | Requires additional activation steps |
| Fmoc-Glu(OtBu)-OH | Tert-butyl ester protecting group | Different deprotection conditions |
| Fmoc-Glu(OAll)-OH | Allyl ester protecting group | Orthogonal deprotection strategies |
This compound is distinguished by its chloride group, enabling versatile substitution reactions that are not available with its analogs.
Case Studies
-
Synthesis of Peptide Conjugates:
A study demonstrated the successful synthesis of methotrexate-containing oligopeptide conjugates using this compound. The resulting compounds exhibited enhanced cellular uptake and cytotoxicity against cancer cells, showcasing the potential of this compound in therapeutic applications . -
Antimicrobial Peptides:
Research on cationic amino acid-enriched short peptides synthesized with Fmoc-protected amino acids indicated significant antimicrobial activity against both gram-positive and gram-negative bacteria. This highlights the compound's versatility as a building block for developing new antimicrobial agents .
Research Findings
Recent studies have highlighted several key findings regarding this compound:
- Efficacy in SPPS: The compound has shown high efficiency in peptide synthesis with minimal racemization when using optimized coupling reagents like PyOxim .
- Deprotection Strategies: Effective deprotection methods have been established for both Fmoc and benzyl ester groups, facilitating the generation of free amino acids for further reactions .
- Biocompatibility: The use of Fmoc-protected amino acids has been linked to enhanced biocompatibility in various applications, including drug delivery systems .
Q & A
Q. What is the role of Fmoc-Glu(Obzl)-Cl in solid-phase peptide synthesis (SPPS)?
this compound is primarily used to introduce the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group to the γ-carboxyl of glutamic acid, while the benzyl (Bzl) ester protects the α-carboxyl. This dual protection ensures selective deprotection during SPPS. The Fmoc group is base-labile (removed with piperidine), enabling iterative coupling cycles, while the Bzl ester requires hydrogenolysis for cleavage. This strategy minimizes side reactions and enhances peptide purity .
Q. How does the benzyl (Bzl) ester in this compound influence solubility during synthesis?
The Bzl ester increases hydrophobicity, improving solubility in organic solvents like DMF or dichloromethane, which are critical for coupling reactions in SPPS. However, post-synthesis removal requires hydrogenation (e.g., H₂/Pd-C), which may necessitate optimization to avoid peptide aggregation .
Q. What analytical methods are recommended for verifying this compound incorporation in peptides?
HPLC with UV detection (220–280 nm) is standard for monitoring coupling efficiency, leveraging the Fmoc group’s strong UV absorbance. Mass spectrometry (MS) confirms molecular weight accuracy, while FTIR or NMR can validate ester bond integrity .
Advanced Research Questions
Q. How can this compound be optimized in multi-component hydrogel systems for chiral nanostructures?
this compound co-assembles with deoxyguanosine (dG) to form hydrogels with lamellar structures (d-spacing ~2.40 nm via XRD). To control chirality, adjust the molar ratio of dG to this compound (e.g., 8:4:1 for K⁺-stabilized G-quadruplexes). The supramolecular chirality of the hydrogel is dictated by the enantiomer (L/D-Fmoc-Glu), enabling programmable circularly polarized luminescence (CPL) in embedded quantum dots .
Q. What experimental strategies mitigate deletion side products during this compound coupling in SPPS?
Deletion errors (e.g., missing Glu residues) arise from poor coupling efficiency. Solutions include:
Q. How does the presence of K⁺ ions alter the chirality transfer mechanism in this compound/dG hydrogels?
K⁺ ions stabilize G-quadruplexes (G4) in dG, overriding the intrinsic chirality of this compound. XRD data show that G4 formation (d-spacing ~3.4 Å) directs the handedness of CdSe/ZnS quantum dots’ CPL signals. Without K⁺, the chirality of Fmoc-Glu dominates (e.g., L-Fmoc-Glu induces negative CPL) .
Key Methodological Insights
- Hydrogel Design : Use CD spectroscopy to monitor chiral transitions and XRD to confirm nanostructural phases .
- SPPS Optimization : Employ ChemMatrix resin for difficult sequences, as it reduces steric hindrance compared to PEG-PS resins .
- Safety : Handle this compound with nitrile gloves and fume hoods due to acute toxicity risks (GHS Category 4/2) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
